4,5-dimethyl-1H-indole
Overview
Description
4,5-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound that is widely present in natural products and pharmaceuticals Indole itself is known for its aromatic properties and is a core structure in many biologically active molecules
Mechanism of Action
Target of Action
4,5-Dimethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, which has led to the development of numerous useful derivatives .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives are known to inhibit certain viruses, suggesting an impact on viral replication pathways . .
Result of Action
Given the broad biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . These interactions with enzymes, proteins, and other biomolecules play a crucial role in its biochemical reactions .
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Bartoli reaction, which involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene in tetrahydrofuran at -40°C, can yield 2,4-dimethyl-7-bromoindole . This intermediate can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound with a wide range of biological activities.
3-Methylindole: Another methylated derivative with distinct properties.
5-Bromoindole: A halogenated indole with unique reactivity.
Uniqueness: 4,5-Dimethyl-1H-indole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-dimethyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-10-9(8(7)2)5-6-11-10/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXSIFLDVKFKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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